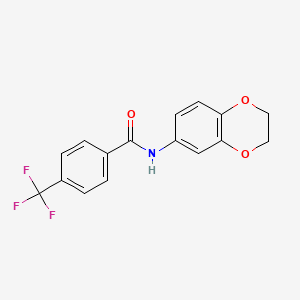

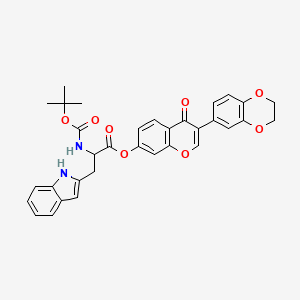

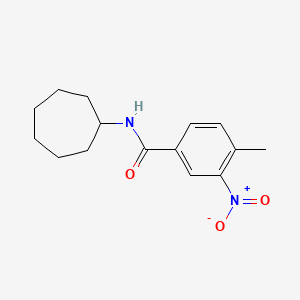

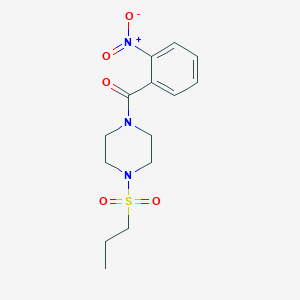

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its structural uniqueness and potential for various applications in chemistry and materials science. Its synthesis, molecular structure, chemical reactions, properties, and analyses are foundational to understanding its capabilities and limitations.

Synthesis Analysis

The synthesis of related benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, derivatives of benzamide have been synthesized through reactions involving nucleophilic substitution, amidation, and other key organic transformations. These processes often require careful control of reaction conditions to achieve the desired product with high yield and purity (Murai et al., 2005).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals a variety of interactions and conformations. X-ray diffraction studies provide detailed insights into the arrangement of atoms, the geometry around the amide bond, and the overall molecular conformation. For instance, specific benzamide derivatives have shown distinct molecular conformations and supramolecular aggregations, influenced by substituents on the benzamide ring (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can include nucleophilic acyl substitutions, electrophilic aromatic substitutions, and the formation of hydrogen bonds, contributing to the compound's chemical diversity and application potential.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined by the compound's molecular structure and the nature of its substituents. For example, the crystal structure analysis provides insights into the compound's stability, packing, and potential for forming polymorphs (Zheng et al., 2018).

Aplicaciones Científicas De Investigación

Antiarrhythmic Activity

Research has shown that benzamides, including compounds with trifluoromethyl groups, have been prepared and evaluated for their oral antiarrhythmic activity. Notably, compounds like flecainide acetate, derived from benzamide structures with trifluoromethyl groups, demonstrated significant potential as antiarrhythmic agents in clinical trials (Banitt et al., 1977).

Melanoma Cytotoxicity

Benzamide derivatives have been identified as selective agents for melanotic melanoma, utilized in scintigraphic imaging. Certain benzamide derivatives, when conjugated with cytostatics like chlorambucil, have shown enhanced cytotoxicity against melanoma cells, indicating their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Antipathogenic Activity

A study on thiourea derivatives, including benzamide compounds, revealed their significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Supramolecular Packing Motifs

Research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs, suggesting a new mode of organization for some columnar liquid crystals. The study's findings indicate the potential for benzamide derivatives in materials science, especially in the design of liquid crystal displays (Lightfoot et al., 1999).

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-16(18,19)11-3-1-10(2-4-11)15(21)20-12-5-6-13-14(9-12)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWRRYIEQANXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)